molecular formula C14H13Cl2NO2 B2613811 2-{[(3,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol CAS No. 198067-05-9

2-{[(3,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B2613811
CAS No.: 198067-05-9
M. Wt: 298.16
InChI Key: MFKVMFXHXQOWRG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 3,4-dichloroaniline with 6-methoxyphenol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(3,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-{[(3,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3,4-Dichlorophenyl)amino]methyl}-4-methoxyphenol
  • 4-((3,4-Dichlorophenyl)amino)-2-methylquinoline-6-ol

Uniqueness

2-{[(3,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(3,4-dichloroanilino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2/c1-19-13-4-2-3-9(14(13)18)8-17-10-5-6-11(15)12(16)7-10/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKVMFXHXQOWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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